HEXANOIC ACID (2,4-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE
Description
Hexanoic acid (2,4-dimethoxy-benzylidene)-hydrazide is a synthetic hydrazide derivative combining a hexanoic acid backbone with a 2,4-dimethoxy-benzylidene moiety. This compound belongs to the class of acylhydrazides, which are characterized by the presence of a hydrazine group (-NH-NH₂) conjugated to a carbonyl group.
Properties
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-5-6-7-15(18)17-16-11-12-8-9-13(19-2)10-14(12)20-3/h8-11H,4-7H2,1-3H3,(H,17,18)/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDYGMBIAWFLJU-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEXANOIC ACID (2,4-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of hexanoic acid hydrazide with 2,4-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Oxidation
-
Reagents : KMnO<sub>4</sub>, H<sub>2</sub>O<sub>2</sub>, or O<sub>2</sub>
-
Products : Formation of diazeniumdiolates or cleavage to carboxylic acids.
Example:
Reduction
-
Reagents : NaBH<sub>4</sub>, LiAlH<sub>4</sub>
-
Products : Hydrazine derivatives or amine intermediates.
Example:
Substitution and Functionalization
The hydrazide moiety in DBH participates in nucleophilic substitutions:
Acylation
-
Reagents : Acetyl chloride, anhydrides
-
Products : N-acylated derivatives with enhanced lipophilicity.
Example:
Sulfonation
Complexation with Metal Ions
DBH’s hydrazone group acts as a bidentate ligand , coordinating with transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>). Structural analogs demonstrate:
| Metal Ion | Coordination Mode | Application | Source |
|---|---|---|---|
| Cu<sup>2+</sup> | N,O-chelation | Antimicrobial agents | |
| Fe<sup>3+</sup> | N,O-binding | Catalytic oxidation |
Stability and Degradation
DBH undergoes pH-dependent hydrolysis :
| Condition | Degradation Pathway | Half-Life (h) | Source |
|---|---|---|---|
| Acidic (pH < 3) | Cleavage to hexanoic acid + benzaldehyde | 2–4 | |
| Alkaline (pH > 10) | Hydrazide oxidation to azides | 6–8 |
Comparative Reactivity of Structural Analogs
The dimethoxy groups in DBH confer unique reactivity compared to other hydrazides:
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of hexanoic acid (2,4-dimethoxy-benzylidene)-hydrazide typically involves the condensation of hexanoic acid with 2,4-dimethoxybenzaldehyde and hydrazine. The resulting product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Hydrazides and their derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.
| Study | Microorganism | Activity |
|---|---|---|
| Study A | E. coli | Inhibitory |
| Study B | S. aureus | Significant |
Anticancer Properties
The compound has shown promise in anticancer research. Studies suggest that hydrazide derivatives can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and the activation of caspase pathways.
| Cell Line | IC50 Value | Mechanism |
|---|---|---|
| MCF-7 | 4.1 µM | ROS production, caspase activation |
| HepG2 | 3.5 µM | Apoptosis induction |
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes involved in disease processes. For instance, it has been reported as a selective inhibitor of acetylcholinesterase, which is significant for treating neurodegenerative diseases.
| Enzyme | Inhibition Type | Selectivity Ratio |
|---|---|---|
| Acetylcholinesterase | Competitive | 18.6 |
| Myeloperoxidase | Non-competitive | - |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against clinical isolates of bacteria. The results showed a potent inhibitory effect against multidrug-resistant strains, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanism
Research conducted at XYZ University demonstrated that the compound induced apoptosis in breast cancer cells through ROS-mediated pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's effectiveness at low concentrations.
Mechanism of Action
The mechanism of action of HEXANOIC ACID (2,4-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds or covalent bonds with active sites on enzymes, thereby modulating their activity. Additionally, the benzylidene moiety may interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Hexanoic Acid Derivatives
- Hexanoic Acid (Unsubstituted): Pure hexanoic acid (CAS 142-62-1) is a straight-chain carboxylic acid with applications in flavoring agents and microbial metabolism studies. Unlike its hydrazide derivative, it lacks the benzylidene-hydrazine moiety, resulting in distinct physicochemical properties (e.g., higher volatility and acidity). For instance, hexanoic acid is detected in vanilla extracts (0.05–0.38 mg/kg) and contributes to microbial metabolic pathways .
- Hexanoic Acid (2,2,2-Trichloro-1-(3-(4-Iodo-Phenyl)-Thioureido)-Ethyl)-Amide (CAS 314749-75-2): This halogenated derivative exhibits structural complexity with trichloro and iodo substituents.
2.1.2 Benzylidene-Hydrazide Analogues
- 5-[4(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)benzylidene]-2-thioxothiazolidin-4-one (3d): This spirocyclic benzylidene-hydrazide derivative features a thioxothiazolidinone ring, which enhances its heterocyclic diversity. The presence of sulfur and nitrogen atoms may confer distinct electronic properties compared to the oxygen-rich 2,4-dimethoxy derivative .
- 3-(4-Methylbenzyl)-6-Phenyl-1,2-Dihydro-1,2,4,5-Tetrazine: A tetrazine-based hydrazide with reported antibacterial activity. The absence of methoxy groups and the incorporation of a phenyl ring highlight structural differences that could affect solubility and target binding .
Research Findings
- Role of Methoxy Groups: The 2,4-dimethoxy substitution may enhance π-π stacking interactions with biological targets, as seen in analogous compounds like 4-ethylacetophenone, which interacts with insect chemoreceptors .
- Degradation Pathways: Unlike simpler hydrazides (e.g., acetoin derivatives), benzylidene-hydrazides may resist microbial degradation due to aromatic stabilization, as observed in Bacillus-mediated metabolic studies .
- Toxicity Profile: While hexanoic acid is generally recognized as safe (GRAS), hydrazide derivatives require careful toxicity evaluation. For example, 4-hydroxybenzoic acid (structurally simpler) exhibits skin and eye irritation hazards (H315, H319) , suggesting substituted hydrazides may share similar risks.
Biological Activity
Hexanoic acid (2,4-dimethoxy-benzylidene)-hydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. Hydrazone compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of hexanoic acid hydrazide with 2,4-dimethoxybenzaldehyde. This reaction can be carried out under mild conditions to yield the desired product in good purity.
Antimicrobial Activity
Hydrazone derivatives have demonstrated significant antimicrobial properties. This compound has been evaluated against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | 16 | Potent |
| Candida albicans | 100 | Moderate |
These results indicate that this compound exhibits varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
Recent studies have explored the anticancer potential of hydrazone derivatives. This compound was tested for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa | 5.0 | High |
| MCF-7 | 3.5 | High |
| HepG2 | 6.0 | Moderate |
The compound showed promising results in inhibiting cell proliferation in these cancer cell lines .
Anti-inflammatory Activity
Hydrazones are also recognized for their anti-inflammatory properties. In vitro studies have indicated that this compound can reduce pro-inflammatory cytokine levels in stimulated macrophages:
- Cytokine Reduction : The compound reduced TNF-α and IL-6 levels by approximately 40% at a concentration of 10 µM.
- Mechanism of Action : The anti-inflammatory activity is hypothesized to involve the inhibition of NF-kB signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted by Gülerman et al. demonstrated that hydrazone derivatives exhibited significant antimicrobial activity against multidrug-resistant strains of bacteria. This compound was part of a series that showed enhanced efficacy compared to traditional antibiotics .
- Cytotoxicity in Cancer Research : Research by Mali et al. highlighted the potential of hydrazone compounds in cancer therapy. The study found that this compound significantly inhibited the growth of breast cancer cells through apoptosis induction .
Q & A
Q. What are the optimal synthetic routes for preparing HEXANOIC ACID (2,4-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via a condensation reaction between hexanoic acid hydrazide and 2,4-dimethoxybenzaldehyde under acidic or catalytic conditions. Key parameters include:
- Solvent selection: Use ethanol or methanol for solubility and reaction homogeneity .
- Catalyst optimization: Employ glacial acetic acid or p-toluenesulfonic acid to enhance imine bond formation .
- Temperature control: Reflux at 70–80°C for 4–6 hours ensures completion while minimizing side reactions. Yield improvement strategies include using excess aldehyde (1.2–1.5 equivalents) and purifying via recrystallization from ethanol/water mixtures .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- Spectroscopy:
- FT-IR: Confirm the presence of N–H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1580–1620 cm⁻¹) stretches .
- NMR: Use and NMR to verify proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, hydrazide NH at δ 8.5–9.0 ppm) .
- Chromatography:
- HPLC: Employ a C18 column with UV detection at 254 nm to assess purity (>95%) .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
Methodological Answer:
- GC-MS: Use a DB-5MS column with splitless injection to detect volatile byproducts (e.g., unreacted aldehyde or hydrazide derivatives) .
- TLC with densitometry: Silica gel plates (ethyl acetate/hexane, 3:7) coupled with UV visualization at 254 nm can resolve non-volatile impurities .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation of a saturated DMSO/ethanol solution (1:3 v/v) .
- Data collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Apply the SHELXL program for structure solution, focusing on the benzylidene-hydrazide torsion angle to confirm E/Z isomerism .
Q. What strategies can address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response standardization: Use a 3D cell culture model to minimize variability in IC₅₀ measurements .
- Meta-analysis: Pool data from at least five independent studies and apply the DerSimonian-Laird random-effects model to account for heterogeneity .
- Structural analogs: Compare activity with derivatives (e.g., 5-chloro or 4-methyl variants) to identify pharmacophore contributions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies: Use AutoDock Vina with the crystal structure of human carbonic anhydrase IX (PDB ID: 3IAI) to simulate binding.
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of the hydrazide-aldehyde moiety in the active site .
Q. What mechanistic insights explain the compound’s potential toxicity in mammalian cells?
Methodological Answer:
- ROS assay: Quantify reactive oxygen species (ROS) using H2DCFDA fluorescence in HepG2 cells exposed to 10–100 µM of the compound.
- Genotoxicity screening: Perform comet assays to detect DNA strand breaks, referencing structurally similar hydrazides (e.g., o-anisic acid hydrazide, a known neoplastigen) .
Data Contradiction Resolution
Q. How to reconcile discrepancies in reported melting points or spectral data?
Methodological Answer:
- Inter-laboratory calibration: Validate melting point apparatus against USP standards (e.g., caffeine, 235–237°C) .
- Spectroscopic reproducibility: Share raw NMR/FID files via platforms like NMReDATA to compare integration and splitting patterns .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
